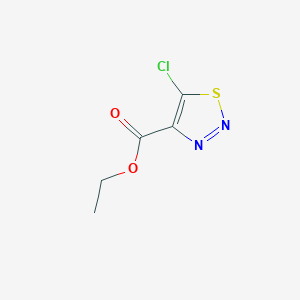

Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate

Descripción

Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate (CAS 6702-95-0) is a heterocyclic compound with the molecular formula C₅H₅ClN₂O₂S and a molecular weight of 192.62 g/mol . It features a 1,2,3-thiadiazole core substituted with a chlorine atom at position 5 and an ethyl ester group at position 2. The compound is stored under inert atmosphere at 2–8°C due to its sensitivity to moisture and heat . Its hazards include skin/eye irritation (H315, H319) and respiratory irritation (H335) .

This molecule serves as a versatile intermediate in organic synthesis, particularly for agrochemicals, pharmaceuticals, and ligands in coordination chemistry . Its reactivity is influenced by the electron-withdrawing chlorine substituent and the ester group, enabling nucleophilic substitutions or cycloaddition reactions .

Propiedades

IUPAC Name |

ethyl 5-chlorothiadiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c1-2-10-5(9)3-4(6)11-8-7-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVYOWGRDJFONW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SN=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377920 | |

| Record name | ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6702-95-0 | |

| Record name | ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis via Ethyl Diazoacetate and Thiophosgene

| Parameter | Details |

|---|---|

| Starting material | Ethyl diazoacetate (10 g, 87.6 mmol) |

| Solvent | Acetonitrile (50 mL) |

| Temperature | Initially cooled to 0 °C, then stirred at room temperature for 20 hours |

| Reagent | Thiophosgene (3.4 mL, 43.8 mmol), added dropwise |

| Reaction monitoring | Thin Layer Chromatography (TLC) |

| Work-up | Solvent evaporation under reduced pressure; purification by column chromatography |

| Purification solvent | 10% Ethyl acetate in hexane |

| Yield | Approximately 25% |

| Product purity | 95% |

| Characterization | ^1H NMR (400 MHz, CDCl3): δ 4.57 (quartet, 2H, ethyl), 1.42 (triplet, 3H, ethyl methyl) |

This method is well-documented and reproducible, yielding ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate as a light yellow solid after chromatographic purification.

Alternative Synthetic Routes and Variations

While the above method is the most direct, other synthetic strategies involve the transformation of the thiadiazole ring precursor or functionalization of related thiadiazole derivatives. Examples include:

- Cyclization reactions involving hydrazine derivatives and subsequent chlorination to introduce the chlorine substituent at the 5-position.

- Use of continuous flow reactors in industrial settings to improve reaction efficiency and scalability, optimizing parameters such as temperature, pressure, and solvent choice for better yields and purity.

The reaction is sensitive to temperature and reagent addition rates. The initial cooling to 0 °C helps control the exothermic nature of the reaction between ethyl diazoacetate and thiophosgene. Prolonged stirring at room temperature (about 20 hours) ensures complete conversion. The choice of acetonitrile as solvent supports the solubility of reactants and facilitates the reaction.

Purification by column chromatography using a moderately polar solvent system (10% ethyl acetate in hexane) effectively separates the product from side products and unreacted starting materials.

| Step | Details |

|---|---|

| Reactants | Ethyl diazoacetate, Thiophosgene |

| Solvent | Acetonitrile |

| Temperature profile | 0 °C initial cooling, then room temperature |

| Reaction time | 20 hours |

| Purification | Column chromatography (10% EtOAc/hexane) |

| Yield | 25% |

| Product characterization | ^1H NMR, MS, TLC monitoring |

- The yield of 25% is moderate and may be improved by optimizing reagent ratios, solvent volumes, or reaction times.

- The reaction mechanism involves the formation of a thiadiazole ring via nucleophilic attack and cyclization facilitated by thiophosgene.

- The chloro substituent is introduced via thiophosgene, which acts as a chlorinating and sulfurizing agent.

- Purity of the final compound is critical for downstream applications, especially in pharmaceutical synthesis.

- Alternative methods involving hydrazine intermediates and cyclization have been reported for related thiadiazole derivatives, which may inspire further optimization for this compound.

The preparation of this compound is efficiently achieved through the reaction of ethyl diazoacetate with thiophosgene in acetonitrile under controlled temperature conditions, followed by chromatographic purification. This method, supported by experimental data, provides a reliable route to obtain the compound with high purity, suitable for research and development purposes. Further optimization and scale-up strategies can be explored to enhance yield and process efficiency.

Aplicaciones Científicas De Investigación

Chemistry

Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate serves as a versatile building block in the synthesis of various heterocyclic compounds. It is utilized in:

- Synthesis of Thiadiazole Derivatives : The compound can be modified to produce derivatives with enhanced biological activities.

- Reactions with Nucleophiles : Its electrophilic nature allows it to participate in nucleophilic substitution reactions, making it useful for synthesizing more complex molecules.

The compound has shown promising biological activities, particularly:

- Anticancer Properties : this compound and its derivatives have exhibited significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that related thiadiazole derivatives can induce apoptosis in cancer cells by inhibiting heat shock proteins like Hsp90 .

- Antiviral Activity : Recent research highlights the potential of thiadiazole derivatives as antiviral agents. For example, compounds derived from thiadiazoles have been shown to inhibit key viral proteases involved in the replication of viruses such as SARS-CoV-2 .

Industrial Applications

In the industrial sector, this compound is employed in:

- Agrochemicals : The compound is used as an intermediate in the synthesis of agrochemicals, contributing to the development of pesticides and herbicides.

- Dyes and Specialty Chemicals : Its reactivity makes it valuable for producing dyes and other specialty chemicals used in various applications.

Study on Anticancer Activity

A study evaluated the cytotoxicity of this compound derivatives against MCF-7 breast cancer cells. The results indicated that these compounds had IC50 values as low as 0.28 µg/mL, demonstrating their potential as effective anticancer agents.

Antiviral Research

Research focused on the antiviral properties of thiadiazole derivatives revealed that certain compounds could inhibit viral proteases critical for SARS-CoV-2 replication. These compounds showed IC50 values ranging from 0.118 to 0.582 μM against viral targets .

Mecanismo De Acción

The mechanism of action of Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate involves its interaction with various molecular targets. It can inhibit specific enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Structural and Physicochemical Properties

Key structural analogs differ in heterocycle type, substituent positions, and functional groups, leading to distinct physicochemical and biological properties.

Key Observations :

- Heterocycle Type : Replacing the 1,2,3-thiadiazole with a 1,3,4-thiadiazole (e.g., Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate) alters ring strain and electronic properties, increasing melting/boiling points due to enhanced molecular symmetry .

- The amino group in Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate increases nucleophilicity, enabling coupling reactions .

- Steric and Electronic Modifications : The phenylsulfonyl group in Ethyl 5-(phenylsulfonyl)-1,2,3-thiadiazole-4-carboxylate introduces steric bulk and electron-withdrawing effects, reducing solubility in polar solvents .

Actividad Biológica

Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate (ETC) is a heterocyclic compound recognized for its diverse biological activities. This article explores its antimicrobial, antifungal, anticancer properties, and potential mechanisms of action, supported by case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : CHClNOS

- Molecular Weight : 178.62 g/mol

- IUPAC Name : this compound

ETC is part of the thiadiazole family, which is known for various biological applications in pharmaceuticals and agrochemicals .

Antimicrobial Activity

ETC has been investigated for its potential antimicrobial properties. Research indicates that it exhibits significant activity against various bacterial strains.

Antibacterial Activity

A study evaluating the antibacterial efficacy of ETC revealed the following:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 18 |

| Escherichia coli | 64 µg/mL | 15 |

| Pseudomonas aeruginosa | 128 µg/mL | 12 |

The compound demonstrated a stronger inhibitory effect on Gram-positive bacteria compared to Gram-negative bacteria .

Antifungal Activity

ETC also shows promising antifungal activity. In vitro tests against common fungal pathogens yielded the following results:

| Fungal Strain | MIC (µg/mL) | Inhibition Percentage (%) |

|---|---|---|

| Candida albicans | 16 | 70 |

| Aspergillus niger | 32 | 65 |

These findings suggest that ETC could be a potential candidate for treating fungal infections .

Anticancer Activity

Recent studies have highlighted the anticancer potential of ETC. It has been shown to induce apoptosis in cancer cell lines.

Case Study: Cytotoxic Effects

A series of experiments evaluated the cytotoxic effects of ETC on breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines:

| Compound | Cell Line | IC (µg/mL) |

|---|---|---|

| This compound | MCF-7 | 10.10 |

| This compound | HepG2 | 12.50 |

The results indicated that ETC possesses significant cytotoxicity against these cancer cell lines, comparable to established chemotherapeutic agents .

The mechanism by which ETC exerts its biological effects involves several pathways:

- Enzyme Inhibition : ETC may inhibit specific enzymes involved in bacterial cell wall synthesis or fungal cell membrane integrity.

- Apoptosis Induction : In cancer cells, ETC appears to trigger apoptotic pathways leading to cell death.

Understanding these mechanisms is crucial for optimizing its use in therapeutic applications.

Q & A

Q. What are the common synthetic routes for Ethyl 5-chloro-1,2,3-thiadiazole-4-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via cyclization of α-diazonitriles or through nucleophilic substitution reactions. For example, ethyl 5-[(E)-2-(dimethylamino)ethenyl]-1,2,3-thiadiazole-4-carboxylate is prepared by heating thiocarbonyl derivatives with dimethyl formamide dimethyl acetal and N-methylimidazole at 80°C, followed by recrystallization from ethanol . Optimization involves controlling temperature, solvent polarity, and stoichiometry of reagents. Purification via column chromatography or recrystallization ensures high yields (e.g., 59–71%) .

Q. How is the compound characterized using spectroscopic techniques?

Key spectroscopic features include:

- IR : A strong carbonyl (C=O) stretch at ~1715 cm⁻¹ and NH stretches (if present) near 3540 cm⁻¹ .

- ¹H NMR : Ethyl ester protons appear as a quartet (δ ~4.47 ppm, J = 7.2 Hz) and a triplet (δ ~1.39 ppm) for the methyl group .

- UV-Vis : Absorption maxima at ~237 nm (logε ≈ 4.08), indicative of conjugated π-systems in the thiadiazole ring .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular structure and intermolecular interactions of this compound?

Single-crystal X-ray diffraction (e.g., using a Bruker X8 APEX diffractometer with MoKα radiation) reveals bond lengths, angles, and packing motifs. For example, related thiadiazole derivatives crystallize in orthorhombic systems (space group Pca2₁) with unit cell parameters a = 14.053 Å, b = 13.438 Å, and c = 9.733 Å. Hydrogen bonds (e.g., C–H···O) form zigzag chains along the c-axis, stabilizing the lattice . Refinement using SHELX software accounts for positional disorder, such as Cl atoms occupying two sites with occupancy ratios of 0.567:0.433 .

Q. How do researchers address contradictions in structural data, such as positional disorder of substituents?

Disordered atoms (e.g., Cl in two positions) are modeled using partial occupancy refinement. Complementary techniques like ¹³C NMR or electron density maps validate the disorder. For example, twinning or pseudosymmetry in crystals may require data integration from multiple diffraction experiments .

Q. What strategies are employed to functionalize the thiadiazole ring for biological activity studies?

The ester group undergoes hydrolysis to carboxylic acid, enabling conjugation with amines or alcohols. Electrophilic substitution at the 5-position (e.g., introducing amino groups via nucleophilic displacement of Cl) generates derivatives like Ethyl 5-amino-1,2,3-thiadiazole-4-carboxylate (CAS 6440-02-4) . Coupling reactions (e.g., with phenoxycarbonyl groups) expand structural diversity for antimicrobial or anticancer assays .

Q. What mechanistic insights explain the formation of thiadiazole derivatives during cyclization?

Cyclization of α-diazonitriles proceeds via pseudopericyclic pathways, where electron-deficient nitriles react with diazo groups to form the thiadiazole core. Computational studies (e.g., DFT) map transition states and confirm the role of solvent polarity in stabilizing intermediates .

Methodological Considerations

Q. How can researchers validate synthetic yields and purity for reproducibility?

- Chromatography : HPLC or GC-MS monitors reaction progress and purity.

- Elemental Analysis : Matches calculated values (e.g., C: 34.2%, H: 3.4%, N: 23.9%) .

- Melting Point Consistency : Sharp melting ranges (e.g., 74–77°C) indicate high crystallinity .

Q. What computational tools predict the reactivity or stability of derivatives?

Software like Gaussian or ORCA calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Molecular dynamics simulations assess stability under physiological conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.